![molecular formula C25H26N2O3S B2801396 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954709-19-4](/img/structure/B2801396.png)
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of the compound is not available in the search results. Typically, such analysis would involve techniques like X-ray crystallography, NMR spectroscopy, or computational methods .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are not available in the search results. Such properties typically include color, density, hardness, melting point, boiling point, and solubility .Scientific Research Applications
- Nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid has been used as a recyclable catalyst for the synthesis of 1,10-(arylmethylene) diureas from aldehydes and urea derivatives. The efficient catalytic activity of this functionalized nanosilica leads to high yields of these diureas. Additionally, under similar reaction conditions, it also facilitates the preparation of 1,3,5-triazinane-2,4-dithiones from aldehydes and thiourea .
- Compounds containing amide and bisamide groups play a crucial role in supramolecular chemistry. Urea moieties, such as those found in N-(propylsulfonyl) piperazine-N-sulfamic acid, have been interpolated into rigid spacers to create anion receptors. These receptors exhibit binding ability and selectivity, making them valuable tools for studying anion chemistry .
- Some bisurea compounds, including those with N-(propylsulfonyl) piperazine moieties, have been investigated as fluorescent chemosensors for anion recognition. Their unique properties make them promising candidates for detecting specific ions or molecules in solution .
- Urea derivatives, such as benzoylurea analogues, have shown potential anticancer activity. For instance, N-(2-chlorobenzoyl)-N0-[3-chloro-4(5-trifluoromethyl-2-pyridyloxy)phenyl] urea exhibited high antitumor activity in vivo .
- Modified organocatalysts that include a (thio)urea component have gained prominence in synthetic chemistry. These catalysts facilitate various transformations, offering an alternative to traditional metal-based catalysts .
- Some geminal bisurea compounds have been synthesized from thermoreversible organogelators. These compounds remain stable at temperatures exceeding 100°C and find applications in materials science and drug delivery .
Catalysis and Organic Synthesis
Supramolecular Chemistry and Anion Recognition
Fluorescent Chemosensors
Anticancer Research
Organocatalysis
Thermoreversible Organogelators
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Once the targets are identified, the affected pathways and their downstream effects can be better elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects are typically determined through in vitro and in vivo studies once the compound’s targets and mode of action are identified .
properties
IUPAC Name |
4-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-2-16-31(29,30)27-15-14-21-12-13-24(17-23(21)18-27)26-25(28)22-10-8-20(9-11-22)19-6-4-3-5-7-19/h3-13,17H,2,14-16,18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJFSIMOOVEVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide |
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